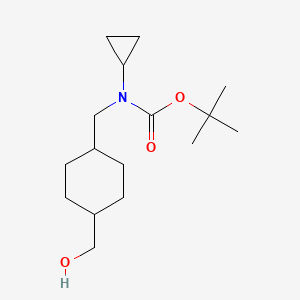
7(S)-Chloro-7-deoxylincomycin Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7(S)-Chloro-7-deoxylincomycin Sulfoxide is a sulfoxide derivative of lincomycin, an antibiotic used to treat bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7(S)-Chloro-7-deoxylincomycin Sulfoxide typically involves the oxidation of 7(S)-Chloro-7-deoxylincomycin. Common oxidizing agents used in this process include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can utilize readily available starting materials and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7(S)-Chloro-7-deoxylincomycin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted lincomycin derivatives
Scientific Research Applications
7(S)-Chloro-7-deoxylincomycin Sulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with bacterial ribosomes.
Medicine: Investigated for its potential as an antibiotic and its ability to overcome bacterial resistance.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug design studies .
Mechanism of Action
The mechanism of action of 7(S)-Chloro-7-deoxylincomycin Sulfoxide involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of lincomycin, but the sulfoxide group may enhance its binding affinity and selectivity. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide bond formation .
Comparison with Similar Compounds
Lincomycin: The parent compound, used as an antibiotic.
Clindamycin: A more potent derivative of lincomycin.
Sulindac: Another sulfoxide-containing compound with anti-inflammatory properties.
Uniqueness: 7(S)-Chloro-7-deoxylincomycin Sulfoxide is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to its parent compound .
Properties
Molecular Formula |
C18H33ClN2O6S |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9?,10?,11-,12?,13-,14-,15?,16?,18-,28?/m1/s1 |
InChI Key |
XSLGFIQRVCXUEU-ZUYQSJOLSA-N |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H]([C@H](C([C@H](O2)S(=O)C)O)O)O)C(C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


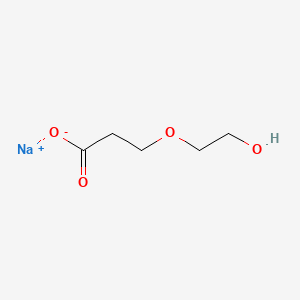
![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)

![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
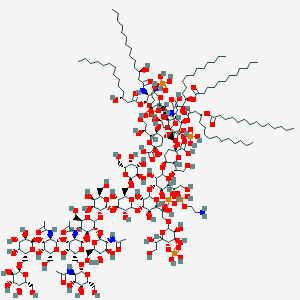
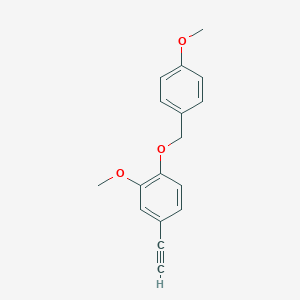
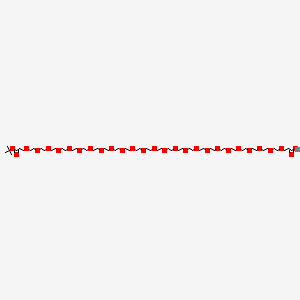

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
